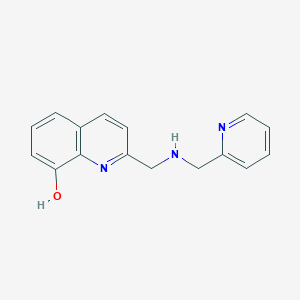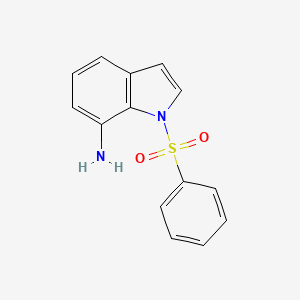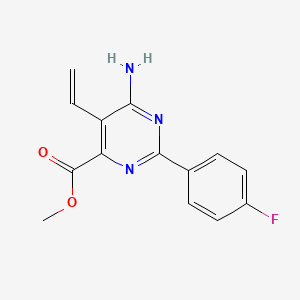
9-(3-Nitrobenzyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a 3-nitrobenzyl group at the 9-position and an amine group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 3-nitrobenzyl group is introduced via a benzylation reaction, which involves the reaction of the purine derivative with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in 9-(3-Nitrobenzyl)-9H-purin-6-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 9-(3-Aminobenzyl)-9H-purin-6-amine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(3-Nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 9-(3-Nitrobenzyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. The nitrobenzyl group can undergo reduction to form reactive intermediates that can inhibit enzyme activity, leading to disruption of DNA replication and repair pathways. This makes it a potential candidate for anticancer and antiviral therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the nitro group, making it less reactive in certain biological contexts.
9-(2-Nitrobenzyl)-9H-purin-6-amine: Similar structure but with the nitro group at the 2-position, which can affect its reactivity and biological activity.
9-(4-Nitrobenzyl)-9H-purin-6-amine: Nitro group at the 4-position, leading to different electronic and steric effects.
Uniqueness
9-(3-Nitrobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrobenzyl group provides a balance between electronic effects and steric hindrance, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7008-55-1 |
|---|---|
Molekularformel |
C12H10N6O2 |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
InChI-Schlüssel |
DGWWKORZCBVXKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



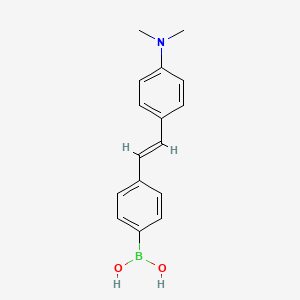


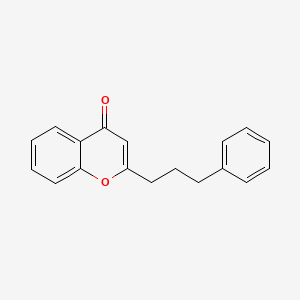

![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)
